1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
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Description
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23ClN6O2 and its molecular weight is 426.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a compound that may not directly match any existing literature but is structurally related to various synthesized compounds with significant biological and pharmacological activities. While the specific compound was not identified in the available scientific literature, compounds with similar structural motifs have been reported for their synthesis methods, potential as antifungal agents, and roles in drug development.
Efficient Synthesis : An efficient synthesis route has been described for related potent PPARpan agonists, showcasing the methodology for assembling complex molecules with potential therapeutic benefits (Guo et al., 2006).
Antimicrobial and Antifungal Applications : Derivatives of 1,2,4-Triazole, sharing a core structural resemblance, have demonstrated antimicrobial activities, highlighting the potential of such compounds in addressing microbial resistance (Bektaş et al., 2007).
Novel Antifungal Compounds : The synthesis and characterization of novel potential antifungal compounds, including 1,2,4-triazole class derivatives, emphasize the ongoing efforts in discovering new treatments for fungal infections (Volkova et al., 2020).
Chemotherapy Against Tropical Diseases : Research into metal-based chemotherapy against tropical diseases has led to the synthesis of complexes with notable activity against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating the potential of complex molecules in addressing neglected tropical diseases (Navarro et al., 2001).
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-16(30-19-5-3-2-4-6-19)21(29)27-13-11-26(12-14-27)15-20-23-24-25-28(20)18-9-7-17(22)8-10-18/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRKSYXFVBTSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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